molecular formula C12H28Ge B7798861 Tributylgermane

Tributylgermane

Cat. No.: B7798861
M. Wt: 244.98 g/mol
InChI Key: KTSWILXIWHVQLR-UHFFFAOYSA-N
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Description

Tributylgermane, also known as tributylgermanium hydride, is an organogermanium compound with the chemical formula [CH₃(CH₂)₃]₃GeH. It is a colorless liquid that is primarily used as a radical generating reagent in organic synthesis. The compound is known for its low toxicity, good stability, and ease of handling, making it a valuable alternative to other similar reagents like tributyltin hydride.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylgermane can be synthesized through the reaction of germanium tetrachloride with butyl lithium, followed by hydrolysis. The general reaction is as follows:

GeCl4+4BuLiGeBu4+4LiCl\text{GeCl}_4 + 4 \text{BuLi} \rightarrow \text{GeBu}_4 + 4 \text{LiCl} GeCl4​+4BuLi→GeBu4​+4LiCl

GeBu4+H2OBu3GeH+BuH\text{GeBu}_4 + \text{H}_2O \rightarrow \text{Bu}_3\text{GeH} + \text{BuH} GeBu4​+H2​O→Bu3​GeH+BuH

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically packaged in glass bottles to maintain its stability and prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Tributylgermane undergoes various types of chemical reactions, including:

    Reduction: It is an efficient reducing agent for benzylic chlorides.

    Radical Reactions: It can generate radicals, making it useful in radical-initiated processes.

Common Reagents and Conditions

Common reagents used with this compound include alkyl halides, olefins, and radical initiators like azobisisobutyronitrile (AIBN) and triethylborane. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in the reduction of benzylic chlorides, the primary product is the corresponding hydrocarbon.

Scientific Research Applications

Tributylgermane has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical generating reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, although its use in medicine is still under research.

    Industry: Utilized in the production of various organogermanium compounds and as a reducing agent in chemical processes.

Mechanism of Action

The mechanism of action of tributylgermane involves the generation of radicals through the homolytic cleavage of the Ge-H bond. These radicals can then participate in various chemical reactions, including reduction and cyclization processes. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: Similar in function but more toxic and less stable.

    Triethylgermanium Hydride: Another organogermanium compound with similar reducing properties.

    Triphenylgermanium Hydride: Used in similar applications but with different reactivity profiles.

Uniqueness

Tributylgermane is unique due to its low toxicity, good stability, and ease of handling compared to other similar compounds. These properties make it a preferred choice in many chemical reactions and industrial applications.

Properties

IUPAC Name

tributylgermane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSWILXIWHVQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[GeH](CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Ge
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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